molecular formula C14H14ClN3S B2845280 N-(1-(Benzo[d]thiazol-2-yl)pyridin-4(1H)-ylidene)-N-methylmethanaminium chloride CAS No. 858357-48-9

N-(1-(Benzo[d]thiazol-2-yl)pyridin-4(1H)-ylidene)-N-methylmethanaminium chloride

Cat. No. B2845280
CAS RN: 858357-48-9
M. Wt: 291.8
InChI Key: OWQQYDDTMSMWIO-UHFFFAOYSA-M
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Description

Benzothiazole is a heterocyclic compound . It’s a core structure found in many synthetic compounds with various biological activities . Benzothiazole derivatives have been synthesized and studied for their anti-tubercular activity .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

Benzothiazole is a bicyclic system, consisting of a benzene ring fused to a thiazole ring . The exact molecular structure of “N-(1-(Benzo[d]thiazol-2-yl)pyridin-4(1H)-ylidene)-N-methylmethanaminium chloride” is not available in the sources I found.

Future Directions

The future directions in the study of benzothiazole derivatives could involve further exploration of their biological activities and potential applications in medicine .

properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-1-ium-4-amine;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N3S.ClH/c1-16(2)11-7-9-17(10-8-11)14-15-12-5-3-4-6-13(12)18-14;/h3-10H,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQQYDDTMSMWIO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)C2=NC3=CC=CC=C3S2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(Benzo[d]thiazol-2-yl)pyridin-4(1H)-ylidene)-N-methylmethanaminium chloride

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